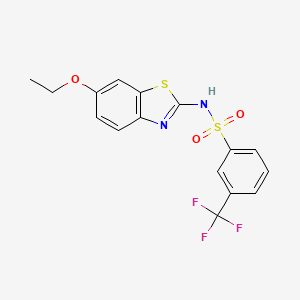
octadecyl terminated polydimethylsiloxane 20-30 cs
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl terminated polydimethylsiloxane 20-30 cs is a type of silicone compound characterized by its unique chemical structure. It consists of multiple polymerized dimethylsiloxane units, with octadecyl groups attached at the terminal ends. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of octadecyl terminated polydimethylsiloxane 20-30 cs typically involves the cross-linking of hydroxyl-terminated polydimethylsiloxane with octadecyltrichlorosilane. This reaction is carried out in a solvent such as n-heptane under a nitrogen atmosphere to prevent oxidation. The reaction conditions include maintaining a temperature of around 50°C and using a catalyst to facilitate the condensation reaction, which releases hydrogen chloride as a byproduct .
Analyse Des Réactions Chimiques
Octadecyl terminated polydimethylsiloxane 20-30 cs can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert silanol groups back to siloxane bonds.
Applications De Recherche Scientifique
Octadecyl terminated polydimethylsiloxane 20-30 cs has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic coating material and in the synthesis of other silicone-based compounds.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is used in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Octadecyl terminated polydimethylsiloxane 20-30 cs is employed in the production of lubricants, sealants, and adhesives, as well as in the textile industry for water-repellent coatings
Mécanisme D'action
The mechanism of action of octadecyl terminated polydimethylsiloxane 20-30 cs involves its interaction with various molecular targets. The hydrophobic nature of the octadecyl groups allows the compound to form stable, water-repellent layers on surfaces. In biological systems, it can interact with cell membranes, enhancing the delivery of hydrophobic drugs. The silicone backbone provides flexibility and durability, making it suitable for long-term applications .
Comparaison Avec Des Composés Similaires
Octadecyl terminated polydimethylsiloxane 20-30 cs can be compared with other similar compounds such as:
Butyl terminated polydimethylsiloxane: This compound has shorter alkyl chains, resulting in lower hydrophobicity and different physical properties.
Hexadecyl terminated polydimethylsiloxane: With slightly shorter alkyl chains, this compound has similar but less pronounced hydrophobic properties compared to octadecyl terminated polydimethylsiloxane.
Tetradecyl terminated polydimethylsiloxane: This compound has even shorter alkyl chains, leading to lower compatibility with hydrocarbon oils and different applications.
Octadecyl terminated polydimethylsiloxane 20-30 cs stands out due to its longer alkyl chains, which provide enhanced hydrophobicity and compatibility with various organic materials, making it highly versatile for multiple applications.
Propriétés
Numéro CAS |
128446-57-1 |
|---|---|
Formule moléculaire |
C8H7NOS |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-2-propoxybenzamide](/img/structure/B1180023.png)
